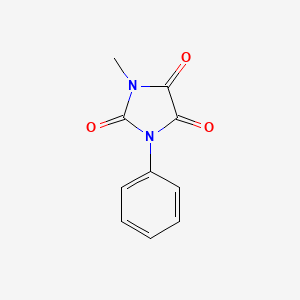

Imidazolidinetrione, methylphenyl-

Description

Properties

IUPAC Name |

1-methyl-3-phenylimidazolidine-2,4,5-trione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O3/c1-11-8(13)9(14)12(10(11)15)7-5-3-2-4-6-7/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZEOIZSXSUPCSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C(=O)N(C1=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90341954 | |

| Record name | Imidazolidinetrione, methylphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90341954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.18 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16935-46-9 | |

| Record name | Imidazolidinetrione, methylphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90341954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of imidazolidinetrione, methylphenyl- typically involves the cyclization of amido-nitriles. One common method is the reaction of phenylalanine with methylamine, followed by a condensation reaction with acetone . The reaction conditions are usually mild, allowing for the inclusion of various functional groups.

Industrial Production Methods: Industrial production of imidazolidinetrione, methylphenyl- often employs similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions: Imidazolidinetrione, methylphenyl- undergoes several types of chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: This reaction often involves halogenation or alkylation using reagents like halogens or alkyl halides.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogens, alkyl halides.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidinetrione derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

Imidazolidinetrione, methylphenyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of imidazolidinetrione, methylphenyl- involves its interaction with specific molecular targets and pathways. The compound can form iminium ions with carbonyl groups of α,β-unsaturated aldehydes and enones, leading to various chemical transformations . These interactions are crucial for its biological and chemical activities.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 1-(4-Methylphenyl)imidazolidine-2,4,5-trione

- CAS Number : 93284-13-0

- Molecular Formula : C₁₀H₈N₂O₃

- Structure : The compound features a five-membered imidazolidinetrione core (three ketone groups) substituted with a 4-methylphenyl group at the 1-position (Figure 1).

Key Properties :

Comparison with Structurally Similar Compounds

Comparison with 1-[2-(4-Methylphenyl)-2-oxoethyl]-3-[3-(trifluoromethyl)benzyl]-2,4,5-imidazolidinetrione

Structural Differences :

- Substituents : The compound (CAS 303986-32-5) includes a 4-methylphenyl group and a trifluoromethylbenzyl group, unlike the simpler 4-methylphenyl substitution in the target compound .

- Molecular Weight : Higher due to the trifluoromethylbenzyl moiety (average mass: ~410 g/mol vs. ~204 g/mol for the target compound) .

Functional Implications :

- Reactivity: Fluorine atoms may stabilize the molecule against metabolic degradation, altering its environmental persistence compared to the non-fluorinated analogue .

Comparison with Phosphoric Acid, Bis(Methylphenyl) Phenyl Ester

Structural and Class Differences :

Environmental and Health Profiles :

- Contrast : The imidazolidinetrione’s hazards are less documented but may differ due to its heterocyclic core, which could undergo hydrolysis or enzymatic degradation more readily than phosphate esters .

Data Table: Comparative Analysis

Research Findings and Implications

- Substituent Effects : Methylphenyl groups enhance aromatic interactions in both imidazolidinetriones and phosphate esters, but the core structure dictates reactivity and toxicity. Fluorinated substituents (e.g., in the trifluoromethyl derivative) increase environmental persistence .

- Safety Considerations : The imidazolidinetrione’s inhalation hazard contrasts with phosphate esters’ systemic toxicity, emphasizing the need for class-specific risk assessments.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.